5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline
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Overview
Description
5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The chloro, difluoromethyl, and pyrazolyl groups can be introduced through various substitution reactions, using reagents like chlorinating agents, difluoromethylating agents, and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or quinoline rings.
Reduction: Reduction reactions could target the difluoromethyl group or the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a therapeutic agent, given the biological activity of quinoline derivatives.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The presence of the chloro, difluoromethyl, and pyrazolyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Difluoromethylornithine: A compound with a difluoromethyl group used in cancer treatment.
Pyrazolylquinolines: A class of compounds with similar structures and potential biological activities.
Uniqueness
5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H10ClF2N3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)-2-(1-methylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C14H10ClF2N3/c1-20-7-8(6-18-20)13-10(14(16)17)5-9-11(15)3-2-4-12(9)19-13/h2-7,14H,1H3 |
InChI Key |
NLPRPRBUINCXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=N2)C=CC=C3Cl)C(F)F |
Origin of Product |
United States |
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